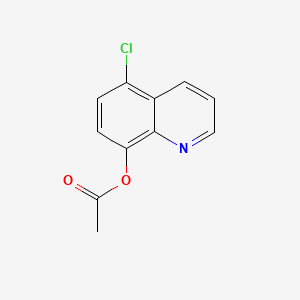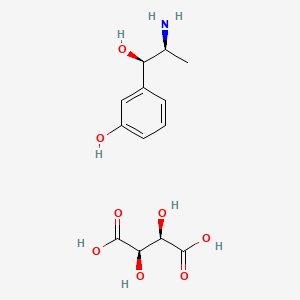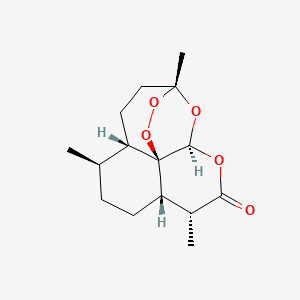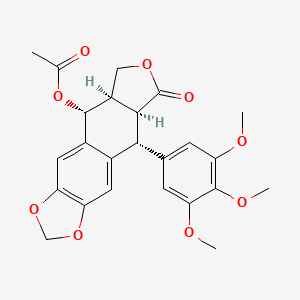![molecular formula C13H19NO8 B10753546 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B10753546.png)
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” is a complex organic molecule that consists of two distinct parts: a phenolic structure with an amino alcohol side chain and a dihydroxybutanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” typically involves multiple steps. One common approach is to start with the phenolic compound and introduce the amino alcohol side chain through a series of reactions, such as nucleophilic substitution and reduction. The dihydroxybutanedioic acid moiety can be introduced through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino alcohol side chain can be reduced to form different amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino alcohol side chain can produce various amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its phenolic and amino alcohol groups can interact with biological molecules, influencing enzyme activity or signaling pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of both phenolic and amino alcohol groups suggests it may have antioxidant or anti-inflammatory properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, or other materials. Its unique chemical properties make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The amino alcohol side chain can interact with proteins, potentially modulating their activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol: This compound lacks the dihydroxybutanedioic acid moiety but shares the phenolic and amino alcohol structure.
(2R,3S)-2,3-dihydroxybutanedioic acid: This compound lacks the phenolic and amino alcohol structure but shares the dihydroxybutanedioic acid moiety.
Uniqueness
The uniqueness of “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” lies in its combination of both phenolic and amino alcohol groups with the dihydroxybutanedioic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO8 |
|---|---|
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2+/m0./s1 |
Clé InChI |
VENXSELNXQXCNT-OHAABKCISA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)
![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B10753498.png)


![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)





![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B10753554.png)
